1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt
Overview
Description
1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt is a chemical compound with the molecular formula C6H6K2O8S2. It is also known as hydroquinone-2,5-disulfonic acid dipotassium salt. This compound is characterized by the presence of two hydroxyl groups and two sulfonic acid groups attached to a benzene ring, with potassium ions balancing the charge. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt typically involves the sulfonation of hydroquinone. The process can be summarized as follows:
Sulfonation of Hydroquinone: Hydroquinone is reacted with sulfuric acid or oleum to introduce sulfonic acid groups at the 2 and 5 positions of the benzene ring.
Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Sulfonation: Using precise amounts of sulfuric acid and maintaining specific temperatures to control the degree of sulfonation.
Purification: The crude product is purified through crystallization or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to hydroquinone derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The hydroxyl groups can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. The sulfonic acid groups enhance the solubility and stability of the compound in aqueous solutions, making it effective in various biological and chemical environments.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Similar structure but with sodium ions instead of potassium.
1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt: Different positions of hydroxyl and sulfonic acid groups.
Uniqueness
1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. The presence of potassium ions enhances its solubility and reactivity compared to its sodium counterparts.
This compound’s versatility and unique properties make it valuable in various scientific and industrial applications, highlighting its importance in research and development.
Properties
IUPAC Name |
dipotassium;2,5-dihydroxybenzene-1,4-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2K/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXGDRLJYMNJNK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4K2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065934 | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-57-2 | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015763572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium 2,5-dihydroxybenzene-1,4-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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